molecular formula C9H6BrNO3 B13002128 Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate

Cat. No.: B13002128
M. Wt: 256.05 g/mol
InChI Key: VWLBUDIZXVBILY-UHFFFAOYSA-N
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Description

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and ester functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate typically involves the bromination of a furo[3,2-b]pyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases (e.g., K2CO3) in solvents like toluene or ethanol.

    Reduction: LiAlH4 in anhydrous ether or THF.

Major Products

    Substitution: Formation of substituted furo[3,2-b]pyridine derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.

    Material Science: Utilized in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The ester group can undergo hydrolysis, releasing the active carboxylic acid form.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure with a thieno ring instead of a furo ring.

    Methyl 5-bromopyridine-3-carboxylate: Lacks the fused furo ring but contains a bromopyridine core.

    Methyl pyrazolo[4,3-b]pyridine-6-carboxylate: Contains a pyrazolo ring fused to a pyridine ring.

Uniqueness

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate is unique due to its fused furo-pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications.

Biological Activity

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a furo-pyridine core structure that can interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing for potential interactions through halogen bonding, π-π interactions, and hydrogen bonding. These interactions are crucial for the compound's biological activity, particularly in modulating enzyme or receptor functions .

The biological activity of this compound is largely attributed to its ability to act as an inhibitor of specific kinases, particularly calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). This serine/threonine kinase plays a significant role in various cellular processes, including metabolism and cell signaling pathways related to cancer progression .

The compound's mechanism involves:

  • Inhibition of CAMKK2 : Research indicates that compounds with similar structures can effectively inhibit CAMKK2, leading to reduced cell proliferation and migration in cancer models .
  • Modulation of AMPK Pathway : By inhibiting CAMKK2, the compound indirectly influences the AMP-activated protein kinase (AMPK) pathway, which is vital for cellular energy homeostasis and metabolic regulation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance:

  • In vitro Studies : In experiments involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), certain derivatives demonstrated significant growth inhibition without affecting non-tumorigenic cells . The most promising derivative showed a GI50 concentration of 13 µM, indicating effective cytotoxicity against tumor cells while sparing normal cells.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in the cell cycle progression . This effect is critical for developing therapeutic agents targeting cancer.

Pharmacokinetics

Pharmacokinetic studies have shown that administering this compound in animal models results in measurable plasma concentrations over time. For example, compounds were evaluated for their absorption and distribution after intraperitoneal administration at a dose of 10 mg/kg . The data indicated favorable pharmacokinetic profiles that support further development.

Research Findings Summary

Study FocusKey Findings
Inhibition of CAMKK2 Significant reduction in cancer cell proliferation; promotes apoptosis .
Cell Cycle Effects Induces G0/G1 phase arrest in TNBC cells .
Pharmacokinetics Favorable absorption and distribution profiles observed in animal models .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-3-7-8(11-6)5(10)4-14-7/h2-4H,1H3

InChI Key

VWLBUDIZXVBILY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)OC=C2Br

Origin of Product

United States

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